molecular formula C28H27NO11 B1250804 Amidepsine B

Amidepsine B

Cat. No. B1250804
M. Wt: 553.5 g/mol
InChI Key: MRXFLJQBLAIVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amidepsine B is a natural product found in Humicola with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis and Structural Revision : The total synthesis of amidepsine B, a diacylglycerol acyltransferase inhibitor, has been achieved. This process led to the revision of its previously assigned stereostructure, determining its absolute configuration (Nagamitsu et al., 2009).

Derivative Production and Inhibitory Activity

  • New Amidepsines Production : Static fermentation of the fungus Humicola sp. FO-2942 resulted in the production of new amidepsines, including glycosylated congeners. Non-glycosylated amidepsine J inhibited human diacylglycerol acyltransferases 1 and 2, while glycosylated versions showed weaker inhibitory activity (Inokoshi et al., 2010).

Antifungal Applications

  • Antifungal Properties : Research on related compounds, such as rosin derivatives and nicotinamide, indicates potential antifungal applications in crop protection and dermatology. These studies highlight the role of amide compounds in inhibiting fungal growth and contributing to crop protection (Tao et al., 2020); (Wohlrab & Kreft, 2014).

Synthesis and Catalysis Research

  • Advancements in Synthesis Methods : Studies have focused on improving synthesis methods for amide compounds, indicating the relevance of amidepsine B in advancing synthetic chemistry. Techniques include direct amidation using B(OCH2CF3)3 and palladium-catalyzed carbonylation, which are vital for producing amide-based pharmaceuticals and materials science applications (Lanigan et al., 2013); (Wen et al., 2023).

  • Catalysis and Chemical Reactions : Research on amides, including structures like amidepsine B, has provided insights into nickel-catalyzed reactions and the breaking of amide C-N bonds. These studies are essential for developing new chemical reactions and understanding the role of amides in organic synthesis (Dander & Garg, 2017).

  • Amide in Drug Research : Amides play a significant role in drug research, affecting bile acid pool dynamics, hepatotoxicity, and drug-induced liver injuries. This area of research is crucial for understanding the pharmacological and toxicological profiles of drugs, including those related to amidepsine B (Rodrigues et al., 2014).

Nanotechnology and Materials Science

  • Nanoparticle Synthesis : The study of functional poly(methylmethacrylate) nanoparticles, which involves amide chemistry, has implications for the synthesis and application of nanomaterials. This research could be relevant to the development of amidepsine B-based materials (Camli et al., 2010).

Biomedical Applications

  • Protein Structure and Dynamics : Amide I 2D IR spectroscopy, which studies amide vibrations, is instrumental in understanding protein structures and dynamics. This research is significant for biomedical applications where amide compounds like amidepsine B play a role (Reppert & Tokmakoff, 2016).

properties

Product Name

Amidepsine B

Molecular Formula

C28H27NO11

Molecular Weight

553.5 g/mol

IUPAC Name

2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]propanoic acid

InChI

InChI=1S/C28H27NO11/c1-12-7-17(10-19(30)22(12)25(33)29-15(4)26(34)35)39-28(37)24-14(3)8-18(11-21(24)32)40-27(36)23-13(2)6-16(38-5)9-20(23)31/h6-11,15,30-32H,1-5H3,(H,29,33)(H,34,35)

InChI Key

MRXFLJQBLAIVOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C)C(=O)O)O)O)O)OC

synonyms

2-hydroxy-4-((2-hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-alanine amide
amidepsine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amidepsine B
Reactant of Route 2
Amidepsine B
Reactant of Route 3
Amidepsine B
Reactant of Route 4
Amidepsine B
Reactant of Route 5
Reactant of Route 5
Amidepsine B
Reactant of Route 6
Reactant of Route 6
Amidepsine B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.